Methyl 3-((2-hydroxyethyl)amino]-4-nitrobenzoate
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Overview
Description
3-(2-Hydroxy-ethylamino)-4-nitro-benzoic acid methyl ester is an organic compound that belongs to the class of nitrobenzoic acid derivatives This compound is characterized by the presence of a nitro group, a hydroxyethylamino group, and a methyl ester functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-ethylamino)-4-nitro-benzoic acid methyl ester typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group, which is then reacted with ethylene oxide to introduce the hydroxyethyl group. The final step involves esterification to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-ethylamino)-4-nitro-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Oxo-ethylamino)-4-nitro-benzoic acid methyl ester.
Reduction: Formation of 3-(2-Hydroxy-ethylamino)-4-amino-benzoic acid methyl ester.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Hydroxy-ethylamino)-4-nitro-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-ethylamino)-4-nitro-benzoic acid methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their function and activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxy-ethylamino)-4-nitro-benzoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
3-(2-Hydroxy-ethylamino)-4-nitro-benzoic acid: Lacks the ester group, which can affect its solubility and reactivity.
4-Nitrobenzoic acid methyl ester: Lacks the hydroxyethylamino group, resulting in different chemical properties and applications.
Uniqueness
3-(2-Hydroxy-ethylamino)-4-nitro-benzoic acid methyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro and hydroxyethylamino groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12N2O5 |
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Molecular Weight |
240.21 g/mol |
IUPAC Name |
methyl 3-(2-hydroxyethylamino)-4-nitrobenzoate |
InChI |
InChI=1S/C10H12N2O5/c1-17-10(14)7-2-3-9(12(15)16)8(6-7)11-4-5-13/h2-3,6,11,13H,4-5H2,1H3 |
InChI Key |
IWOAKRKNRRGONA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NCCO |
Origin of Product |
United States |
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